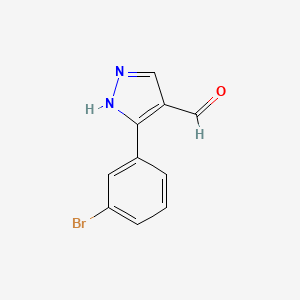

3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

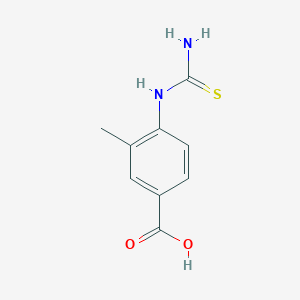

3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde (3-BPCA) is a chemical compound belonging to the pyrazole class of compounds. It is a heterocyclic aromatic compound, consisting of a five-membered ring structure with three carbon atoms and two nitrogen atoms. 3-BPCA is a versatile compound that has been used in the synthesis of various organic compounds, such as drugs, pesticides, and dyes. It is also used in scientific research applications, such as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Photophysical Studies

The compound 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a variant of the requested chemical, has been analyzed using X-ray diffraction and photophysical studies. This research revealed variation in the extinction coefficients and quantum yields of the compound in different solvents, highlighting its potential in photophysical applications (Singh et al., 2013).

Synthesis and Crystal Structures

Another study focused on synthesizing and characterizing N-substituted pyrazolines, which included compounds similar to 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. X-ray crystal structure determination was used to explore the molecular structures of these compounds (Loh et al., 2013).

Antimicrobial Activity

A study on the synthesis and characterization of novel chitosan Schiff bases, using derivatives of pyrazole, revealed their antimicrobial activity against various bacterial and fungal strains. This indicates the potential of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde derivatives in creating antimicrobial agents (Hamed et al., 2020).

Cytotoxic Activity

Research involving 1,3,4-trisubstituted pyrazole derivatives, derived from a compound similar to 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, showed significant in-vitro anti-cancer activity against various human cancer cell lines. This suggests the potential use of such compounds in cancer therapy (Srour et al., 2018).

Analgesic and Anti-inflammatory Activities

Another study synthesized new heterocycles based on the thienylpyrazole moiety, demonstrating both analgesic and anti-inflammatory activities. This research indicates the relevance of pyrazole-based compounds in pharmaceutical applications (Abdel-Wahab et al., 2012).

Anticonvulsant and Analgesic Studies

A study on new pyrazole analogues synthesized through Knoevenagel reaction highlighted their significant anticonvulsant and analgesic activities, which could be of interest in the development of new drugs (Viveka et al., 2015).

Antioxidant and Anti-Inflammatory Activity

Research on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed their potent antioxidant and anti-inflammatory activities, suggesting their potential in treating related conditions (Sudha et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to target proteins involved in protein aggregation, such as α-synuclein and prion proteins .

Mode of Action

Related compounds have been shown to suppress oligomer formation in vitro and in vivo, inhibiting pathogenic protein accumulation and neurodegeneration .

Biochemical Pathways

Compounds with similar structures have been associated with the modulation of pathways related to protein aggregation and oxidative stress .

Pharmacokinetics

The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .

Result of Action

Related compounds have been shown to inhibit pathogenic protein accumulation and neurodegeneration, and improve survival in mouse models of α-synuclein and prion disease .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Propriétés

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIUREILNBMIQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)

![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)

![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)

![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)